REACTION_CXSMILES
|
[OH:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)=[C:3]([C:6]#[N:7])[C:4]#[N:5].[CH3:17][Si](C=[N+]=[N-])(C)C.C(O)(=O)C>C(#N)C.CO.C(OCC)C.CCOC(C)=O>[CH3:17][O:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)=[C:3]([C:4]#[N:5])[C:6]#[N:7]
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
OC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
430 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
43 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a dropping funnel
|
Type
|
CUSTOM
|
Details
|
was immersed in a −15° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with water (3×1.5 L)
|
Type
|
FILTRATION
|
Details
|
filtered through phase separation paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
COC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |